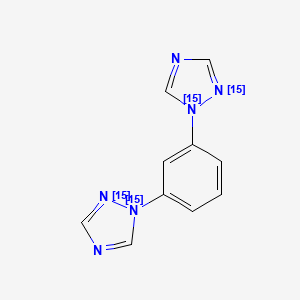
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol is a compound that features a nitro group, an aziridine ring, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-propan-2-ylaziridin-2-yl)methanol typically involves the reaction of aziridines with nitroalkanes. One common method is the nucleophilic ring opening of aziridines by nitroalkanes under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aziridines and other derivatives.
科学研究应用
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of (2-Nitro-1-propan-2-ylaziridin-2-yl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aziridine ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. These interactions can disrupt cellular processes and lead to the compound’s bioactivity .
相似化合物的比较
Similar Compounds
Aziridine: A simpler compound with similar reactivity but lacking the nitro and hydroxyl groups.
Nitroethane: Contains a nitro group but lacks the aziridine ring and hydroxyl group.
Ethanolamine: Contains a hydroxyl group and an amine group but lacks the nitro group and aziridine ring
Uniqueness
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct reactivity and potential bioactivity. The presence of the nitro group, aziridine ring, and hydroxyl group allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
InChI 键 |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


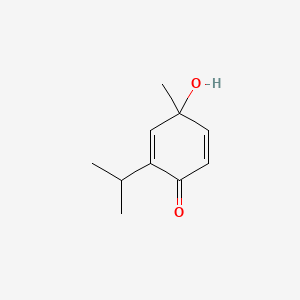
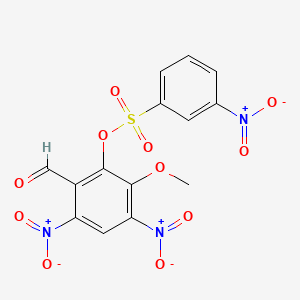
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
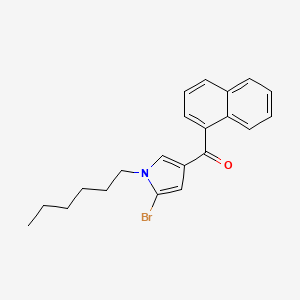
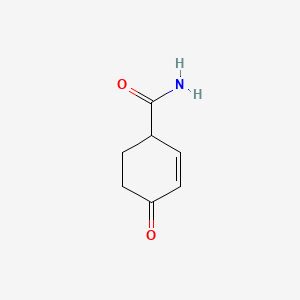
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

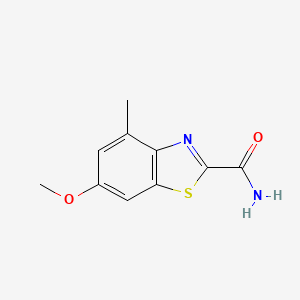
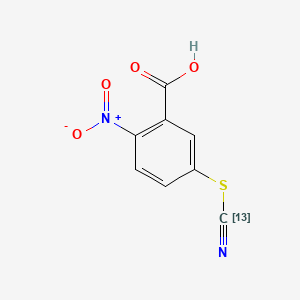
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
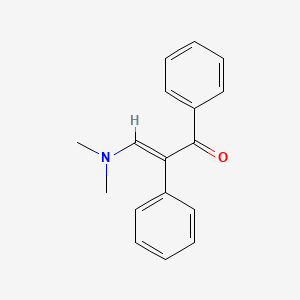
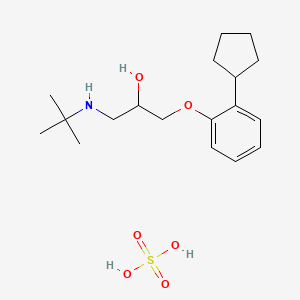
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)
